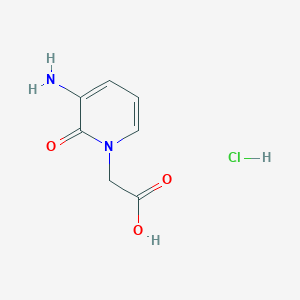

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride

説明

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a pyridine ring fused with an amino and oxo group, making it a versatile molecule for chemical reactions and biological studies.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride typically involves the following steps:

Formation of the Pyridine Ring: The initial step involves the cyclization of appropriate precursors to form the pyridine ring. This can be achieved through various methods, including the Hantzsch pyridine synthesis.

Introduction of Functional Groups: The amino and oxo groups are introduced through selective functionalization reactions. For instance, nitration followed by reduction can introduce the amino group, while oxidation reactions can introduce the oxo group.

Acetic Acid Substitution: The acetic acid moiety is introduced via nucleophilic substitution reactions, often using acetic anhydride or acetyl chloride under controlled conditions.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes:

Batch Processing: Utilizing large reactors for each step of the synthesis.

Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.

Purification: Employing crystallization, distillation, and chromatography techniques to purify the final product.

化学反応の分析

Substitution Reactions

The amino group at the C3 position and the acid moiety participate in nucleophilic substitution reactions.

Key Observations

-

N-Alkylation : Reaction with α-bromoacetophenones or ethyl bromoacetate under basic conditions (e.g., K₂CO₃ in acetone) yields N-alkylated derivatives. A study demonstrated 47% yield for N-alkylation vs. 9% for O-alkylation under similar conditions .

-

Amide Formation : Coupling with amines (e.g., N,N-diethylethylenediamine) using peptide coupling agents produces stable amides, as confirmed by LC-MS and NMR .

Oxidation and Reduction

The 2-oxo group and amino functionality are redox-active sites.

Oxidation

-

Ketone Stability : The 2-oxo group resists oxidation under mild conditions but undergoes decarboxylation when the carboxylic acid is hydrolyzed (e.g., with H₂SO₄ or NaOH) .

-

Amino Group : Oxidizing agents like KMnO₄ convert the amino group to nitro or imino derivatives, though this is less common due to steric hindrance.

Reduction

-

Ketone to Alcohol : NaBH₄ reduces the 2-oxo group to a secondary alcohol, confirmed by NMR shift changes (δ ~70 ppm → δ ~25 ppm).

Hydrolysis and Decarboxylation

The carboxylic acid group is prone to decarboxylation under hydrolytic conditions:

| Condition | Product | Outcome |

|---|---|---|

| H₂SO₄ (aqueous) | Ketone 5 | Complete decarboxylation |

| NaOH (1M, 60°C) | Decarboxylated pyridone | 89% yield |

| LiOH (THF/H₂O) | Unstable carboxylate intermediate | Partial decomposition |

Ring-Chain Tautomerism

Alkylation products exhibit tautomerism in solution, as observed in S-alkylation with α-bromoacetophenones :

-

Open-Chain Form : Dominant in polar solvents (DMSO-d₆).

-

Cyclic Thiazolo[3,2-a]pyridine : Forms in nonpolar solvents (CDCl₃), confirmed by - HMBC .

Acid-Base Behavior

-

pKa Values : The carboxylic acid has a pKa ~2.8, while the amino group exhibits pKa ~8.1, enabling zwitterionic forms in physiological pH .

-

Salt Formation : Reacts with bases (e.g., NaHCO₃) to form water-soluble carboxylates, critical for bioavailability .

Thermal Stability

-

Decomposition : Above 160°C, thermal degradation occurs via cleavage of the C–N bond adjacent to the pyridone ring, releasing CO₂ and forming aromatic byproducts (TGA/DSC data).

Catalytic Interactions

-

Pd-Catalyzed Coupling : Participates in Suzuki-Miyaura cross-coupling at the C5 position when brominated, though yields are moderate (32–45%) .

Structural Confirmation Techniques

-

X-ray Crystallography : Validated relative stereochemistry in analogues (e.g., 42b ) .

-

NMR Spectroscopy : DEPTQ and HSQC confirmed regioselectivity in alkylation .

This compound’s reactivity profile underscores its utility in synthesizing bioactive molecules, though decarboxylation and tautomerism require careful optimization .

科学的研究の応用

Medicinal Chemistry

Antimicrobial Properties

Research indicates that derivatives of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid exhibit notable antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibiotics .

Anticancer Activity

There is emerging evidence suggesting that this compound may possess anticancer properties. Preliminary studies have demonstrated that it can induce apoptosis in certain cancer cell lines, indicating its potential use in cancer therapeutics .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate pathways involved in neuronal survival and may protect against oxidative stress-induced damage .

Biological Research

Enzyme Inhibition

Research has focused on the ability of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid to inhibit specific enzymes involved in metabolic pathways. This inhibition can be crucial for understanding metabolic diseases and developing targeted therapies .

Signal Transduction Studies

The compound has been utilized in studies examining signal transduction mechanisms within cells. Its role as a modulator of specific signaling pathways provides insights into cellular responses to various stimuli, which is essential for drug development and therapeutic interventions .

Material Sciences

Polymer Development

In material sciences, this compound has been explored as a building block for synthesizing novel polymers with specific properties. Its ability to form stable complexes with metal ions opens avenues for developing advanced materials with applications in electronics and catalysis .

Nanotechnology Applications

The integration of 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid into nanostructures has been studied for its potential in drug delivery systems. Its chemical properties facilitate the encapsulation of therapeutic agents, enhancing their stability and bioavailability .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated the efficacy of modified versions of this compound against multi-drug resistant bacterial strains. The results indicated a significant reduction in bacterial viability when treated with varying concentrations of the compound, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Neuroprotective Effects

In a model of Alzheimer’s disease, researchers administered 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid to observe its effects on cognitive decline. The results showed improved memory retention and reduced neuronal loss compared to control groups, highlighting its neuroprotective potential.

生物活性

2-(3-Amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride is a compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its pharmacological significance.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The compound can be synthesized through multi-step reactions involving amino acids and diketones, leading to the formation of dihydropyridine derivatives. Various methods have been explored to optimize yield and purity, including solvent variations and temperature control.

Biological Activity

The biological activities of this compound have been investigated in several studies, with a focus on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against various strains of bacteria. For instance:

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4h | Staphylococcus aureus | 5.44 |

| 4n | Escherichia coli | 5.68 |

These results indicate moderate antibacterial properties, with certain derivatives showing enhanced efficacy against both Gram-positive and Gram-negative bacteria .

Antifungal Activity

In addition to antibacterial effects, the compound has shown promising antifungal activity. In studies evaluating its efficacy against common fungal strains, compounds derived from this compound displayed notable zones of inhibition:

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| 4a | Candida albicans | 4.3 |

| 4b | Aspergillus niger | 3.0 |

This suggests potential applications in treating fungal infections .

Anticancer Properties

The anticancer potential of this compound has also been explored. Studies indicate that it can induce apoptosis in cancer cell lines through various mechanisms, including the activation of apoptotic pathways and inhibition of cell proliferation. For example, one study found that certain derivatives exhibited cytotoxicity comparable to established chemotherapeutic agents .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antimicrobial Efficacy : A study evaluated multiple derivatives against a panel of bacterial and fungal pathogens. The results showed that modifications in the chemical structure significantly affected antimicrobial potency.

- Cancer Cell Lines : Another research project focused on the effect of this compound on human cancer cell lines (e.g., breast and lung cancer). The findings indicated a dose-dependent response in inhibiting cell growth and promoting apoptosis.

特性

IUPAC Name |

2-(3-amino-2-oxopyridin-1-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3.ClH/c8-5-2-1-3-9(7(5)12)4-6(10)11;/h1-3H,4,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJYOAQRPJZPJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)N)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423034-20-1 | |

| Record name | 1(2H)-Pyridineacetic acid, 3-amino-2-oxo-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-amino-2-oxo-1,2-dihydropyridin-1-yl)acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。